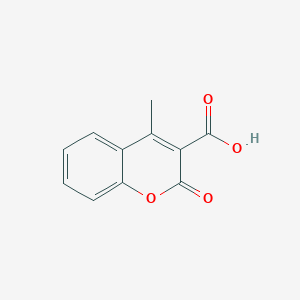

4-methyl-2-oxo-2H-chromene-3-carboxylic acid

Descripción

4-methyl-2-oxo-2H-chromene-3-carboxylic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by a chromene ring structure with a carboxylic acid group at the 3-position and a methyl group at the 4-position.

Propiedades

IUPAC Name |

4-methyl-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-6-7-4-2-3-5-8(7)15-11(14)9(6)10(12)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHSARNBSOWZHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC=CC=C12)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60519587 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60519587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833-31-8 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60519587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Knoevenagel Condensation with Meldrum’s Acid

Reaction Mechanism and Optimization

The most widely reported method involves a Knoevenagel condensation between 2'-hydroxyacetophenone and Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) under ultrasound irradiation. This approach leverages the α,β-unsaturated ketone intermediate formed via base-catalyzed dehydration, followed by intramolecular cyclization to yield the chromene scaffold.

Key Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Tomato juice, water, or ethanol | |

| Catalyst | Piperidine or acetic acid | |

| Temperature | 20–50°C | |

| Reaction Time | 5–60 minutes | |

| Yield | 91–99% |

- Suspend 2'-hydroxyacetophenone (1.0 mmol) and Meldrum’s acid (1.01 mmol) in tomato juice or water (2 mL).

- Subject the mixture to ultrasound irradiation at 20°C for 5 minutes.

- Filter the precipitate and wash with cold solvent.

- Recrystallize the product from ethyl acetate/hexane to achieve >99% purity.

This method is notable for its green chemistry appeal, utilizing renewable solvents and minimal waste.

Pechmann Condensation Variants

Traditional and Catalytic Routes

The Pechmann condensation, a classic method for coumarin synthesis, has been adapted for this compound. Reactions typically involve phenolic precursors and β-keto esters under acidic or catalytic conditions.

FeCl₃-Catalyzed Method

| Parameter | Value | Source |

|---|---|---|

| Reactants | Resorcinol + ethyl acetoacetate | |

| Catalyst | FeCl₃·6H₂O (10 mol%) | |

| Solvent | Toluene | |

| Temperature | Reflux | |

| Yield | 72–96% |

- Reflux resorcinol and ethyl acetoacetate with FeCl₃·6H₂O in toluene.

- Isolate the product via filtration and purification.

Limitations :

Microwave-Assisted and Solvent-Free Synthesis

Accelerated Reaction Protocols

Modern approaches employ microwave irradiation or solvent-free conditions to enhance efficiency.

MgFe₂O₄ Nanoparticle-Catalyzed Reaction

| Parameter | Value | Source |

|---|---|---|

| Catalyst | MgFe₂O₄ nanoparticles | |

| Temperature | 45°C | |

| Time | 45 minutes | |

| Yield | 88–93% |

- Grind salicylaldehyde derivatives with ethyl acetoacetate and MgFe₂O₄ in a mortar.

- Irradiate under ultrasound for 45 minutes.

- Recrystallize the product from ethyl acetate/hexane.

Advantages :

Bromination and Carboxylation of 4-Methylcoumarin

Post-Synthetic Functionalization

Derivatives of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid can be synthesized via electrophilic bromination followed by carboxylation .

Two-Step Synthesis of 6-Bromo Derivative

| Step | Conditions | Yield |

|---|---|---|

| Bromination | Br₂ in acetic acid, RT | ~85% |

| Carboxylation | CO₂, NaOH, RT | ~90% |

Procedure (from):

- Dissolve 4-methylcoumarin in acetic acid and add bromine dropwise.

- Stir at room temperature until completion.

- Treat the brominated intermediate with CO₂ gas under basic conditions.

Applications :

- Intermediate for pharmaceuticals (e.g., enzyme inhibitors).

Comparative Analysis of Methods

Efficiency, Sustainability, and Scalability

Key Insights :

Análisis De Reacciones Químicas

Reductive Azaarylation

This visible light-driven reaction enables the introduction of azaarenes (e.g., pyridines) into the coumarin scaffold. The process involves decarboxylation and radical-mediated coupling:

Conditions :

-

Catalyst: fac-Ir(ppy)₃ (3 mol%)

-

Solvent: Dry DMSO

-

Additive: Et₃N (2.5 equiv)

-

Light source: Blue LED (48 h, room temperature)

Products :

Mechanism :

-

Photocatalytic generation of azaarene radicals.

-

Decarboxylation of the coumarin-3-carboxylic acid.

-

Radical recombination and cyclization to form the chroman-2-one core .

Hydrazide Formation and Condensation

Reaction with hydrazine hydrate produces hydrazides and azines:

Conditions :

-

Reagent: Hydrazine hydrate

-

Solvent: Ethanol or water

-

Temperature: Room temperature to reflux

Products :

| Product Type | Structure | Yield (%) |

|---|---|---|

| N'-Arylidene hydrazides | Ar–CH=N–NH–CO–Coumarin | 70–85 |

| Malonohydrazide | HOOC–CH₂–NH–NH–CO–Coumarin | 20–30 |

| Salicylaldehyde azine | (Salicylaldimine)₂ | 40–50 |

This reaction is sensitive to stoichiometry and solvent polarity, with competing pathways leading to azine byproducts .

Substitution Reactions

The carboxylic acid group and coumarin ring undergo substitutions under varied conditions:

Table 1: Substitution Reaction Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Products | Yield (%) |

|---|---|---|---|

| Acyl Chloride Formation | SOCl₂, DMF (cat.) | 2-Oxo-2H-chromene-3-carbonyl chloride | 85–90 |

| Amidation | R–NH₂, DCC, DMAP | Coumarin-3-carboxamides | 75–88 |

| Esterification | R–OH, H₂SO₄ (cat.) | Coumarin-3-carboxylate esters | 80–92 |

Data adapted from comparative studies on analogous coumarin derivatives .

Green Chemistry Approaches

Eco-friendly methods leverage non-toxic catalysts and solvents:

Example :

-

Catalyst : Choline chloride (10 mol%)

-

Solvent : Water or fruit juice waste

-

Conditions : Ultrasound irradiation (5–15 min)

Table 2: Efficiency of Representative Coumarin Derivative Syntheses

Aplicaciones Científicas De Investigación

Chemistry

4-Methyl-2-oxo-2H-chromene-3-carboxylic acid serves as a building block for synthesizing more complex molecules. Its structural characteristics allow it to participate in various chemical reactions, including oxidation and reduction processes.

Table 1: Reaction Types and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Aqueous or organic solvent |

| Reduction | Sodium borohydride | Alcoholic solvent |

| Substitution | Bromine or chlorine | Room temperature |

The compound has been studied for its potential as an enzyme inhibitor , particularly against pancreatic lipase, which is significant for obesity treatment. Its inhibition reduces dietary fat absorption by preventing the breakdown of fats into absorbable forms.

Biochemical Pathways:

The inhibition of pancreatic lipase affects lipid metabolism pathways, leading to decreased fat absorption in the body.

Medical Applications

Research indicates that this compound exhibits anti-inflammatory and antioxidant properties. It has shown potential in treating inflammatory conditions by inhibiting cyclooxygenase (COX) enzymes.

Table 2: COX Inhibition Potency

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | 40 | 60 |

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound against various pathogens.

Table 3: Antimicrobial Activity Against Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus pneumoniae | 50 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Anticancer Activity

The anticancer effects of this compound have been investigated extensively. It has shown cytotoxic effects against several cancer cell lines.

Table 4: Cytotoxicity Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 20 |

| A549 (lung cancer) | 15 | |

| HeLa (cervical cancer) | 25 |

Case Studies

-

Enzyme Inhibition Study:

A study focusing on the inhibition of pancreatic lipase demonstrated that the compound effectively reduced fat digestion in vitro, suggesting its potential application in obesity management. -

Antimicrobial Efficacy:

Research published in a peer-reviewed journal highlighted the compound's effectiveness against resistant strains of bacteria, indicating its value as a novel antibacterial agent. -

Anticancer Research:

In vitro studies showed that the compound could induce apoptosis in breast cancer cells through caspase activation, showcasing its potential for therapeutic development against cancer.

Mecanismo De Acción

The mechanism of action of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. For example, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of dietary fats. This inhibition is competitive, meaning the compound competes with the natural substrate for binding to the enzyme . The molecular pathways involved include the inhibition of lipid absorption and subsequent reduction in fat accumulation .

Comparación Con Compuestos Similares

4-methyl-2-oxo-2H-chromene-3-carboxylic acid can be compared with other coumarin derivatives, such as:

Coumarin: The parent compound, known for its anticoagulant properties.

Warfarin: A well-known anticoagulant used in medicine.

7-hydroxy-4-methylcoumarin: Known for its fluorescent properties and used in various analytical applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Actividad Biológica

4-Methyl-2-oxo-2H-chromene-3-carboxylic acid, also known as coumarin, is a compound belonging to the class of chromenes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

- Molecular Formula: C₁₁H₈O₄

- CAS Number: 833-31-8

- Structure: The compound features a chromene ring with a methyl group at the 4-position and a carboxylic acid at the 3-position.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound and its derivatives.

Table 1: Antimicrobial Activity Against Various Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus pneumoniae | 50 µg/mL |

| This compound | Pseudomonas aeruginosa | 100 µg/mL |

| Derivative 1 | Bacillus subtilis | 25 µg/mL |

| Derivative 2 | Salmonella panama | 30 µg/mL |

A study reported that derivatives of this compound exhibited significant antimicrobial activity against several bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa, indicating its potential as an antibacterial agent .

Anti-inflammatory Activity

Research has shown that coumarin derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Table 2: COX Inhibition Potency of Coumarin Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | 40 | 60 |

| Derivative A | 35 | 55 |

| Derivative B | 45 | 65 |

The compound demonstrated an IC50 value of approximately 40 µM for COX-1 and 60 µM for COX-2 inhibition, suggesting its potential use in treating inflammatory conditions .

Anticancer Activity

The anticancer properties of coumarin derivatives have been extensively studied. For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 20 |

| Derivative C | A549 (lung cancer) | 15 |

| Derivative D | HeLa (cervical cancer) | 25 |

In vitro studies indicated that the compound could induce apoptosis in MDA-MB-231 breast cancer cells with an IC50 value of 20 µM, highlighting its potential as an anticancer agent .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Antimicrobial Action: The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.

- Anti-inflammatory Action: It inhibits the activity of COX enzymes, leading to reduced production of pro-inflammatory prostaglandins.

- Anticancer Action: The compound induces apoptosis through the activation of caspases and modulation of cell cycle regulatory proteins.

Case Studies

Several case studies have highlighted the therapeutic potential of coumarin derivatives:

- Study on Antimicrobial Efficacy: A comprehensive study evaluated the antimicrobial efficacy of various coumarin derivatives against resistant strains of bacteria. The results showed that modifications at the chromene ring significantly enhanced antimicrobial activity .

- Anti-inflammatory Research: Another study focused on the anti-inflammatory effects of coumarin derivatives in animal models. The results indicated a marked reduction in inflammation markers following treatment with these compounds .

- Cancer Research Trials: Clinical trials assessing the anticancer effects of coumarin derivatives showed promising results in reducing tumor size in patients with specific types of cancer .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methyl-2-oxo-2H-chromene-3-carboxylic acid and its derivatives?

- Methodological Answer : Derivatives of this scaffold are typically synthesized via:

- Condensation reactions : Reacting 4-hydroxy-2-oxo-2H-chromene with ammonium acetate at 130°C to introduce amino groups .

- Coupling reactions : Using phosphoryl oxychloride or triethylamine to facilitate cyclization and functionalization (e.g., oxadiazole or oxime formation) .

- Esterification : Methylation of the carboxylic acid group using methanol under acidic conditions .

Q. How can structural characterization be performed using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : Identify substituents and confirm regiochemistry. For example, the aldehyde proton in 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde appears as a singlet at δ 8.76–8.79 ppm, while the diethylamino group shows a quartet at δ 3.44–3.47 ppm .

- HRMS : Validate molecular weight (e.g., [M+H]+ for OXE-J: theor. 409.1274, found 409.1271) .

- IR Spectroscopy : Detect carbonyl stretches (e.g., C=O at ~1700 cm⁻¹) .

Q. What are the key challenges in purifying derivatives of this compound?

- Methodological Answer :

- Solubility issues : Derivatives like oximes may require recrystallization in non-polar solvents (e.g., Et₂O) .

- Byproduct removal : Use acid-base washes (e.g., diluted HCl) to eliminate unreacted reagents .

- Column chromatography optimization : Adjust hexane/ethyl acetate ratios (e.g., 8:2) for polar derivatives .

Advanced Research Questions

Q. How can X-ray crystallography data be interpreted to confirm molecular structure?

- Methodological Answer :

- Key indicators : Validate data quality using R factor (<0.05), wR factor (<0.10), and mean C–C bond length deviations (e.g., 0.003 Å in methyl 2-oxo-2H-chromene-3-carboxylate) .

- Hydrogen bonding : Analyze intermolecular interactions (e.g., O–H···O in carboxylate groups) to predict packing patterns .

- Software tools : Use SHELX or OLEX2 for refinement and Mercury for visualization .

Q. What strategies optimize reaction conditions for coupling reactions involving this compound?

- Methodological Answer :

- Catalyst selection : Palladium or copper catalysts enhance cross-coupling efficiency (e.g., aryl halide couplings) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of nitrobenzoyl chloride in oxime synthesis .

- Temperature control : Refluxing in POCl3 at 110°C accelerates cyclization .

Q. How to analyze contradictory bioactivity data across different studies?

- Methodological Answer :

- Assay variability : Compare protocols (e.g., DPPH vs. ABTS for antioxidant activity) .

- Substituent effects : Electron-withdrawing groups (e.g., nitro) may enhance cytotoxicity but reduce solubility, skewing results .

- Statistical validation : Use ANOVA to assess significance of IC50 values across replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.